An In-depth Technical Guide on the Physicochemical Properties of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral pharmaceutical intermediate of significant interest in synthetic and medicinal chemistry.[1][2] Its rigid pyrrolidine scaffold, substituted with a phenyl group and a methyl ester, provides a versatile platform for the construction of more complex molecules, including active pharmaceutical ingredients (APIs). As with any compound intended for use in drug development, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in biological systems, its stability during storage and formulation, and the analytical methods required for its quality control.
This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride. In the absence of extensive publicly available experimental data for this specific molecule, this guide integrates foundational chemical principles, data from structurally related compounds, and established analytical methodologies to provide a robust framework for its characterization.
Chemical Identity and Structure
A clear definition of the molecule's structure is the foundation of any physicochemical analysis.
| Identifier | Value |
| IUPAC Name | methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride |
| CAS Number | 2170170-16-6 |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Chemical Structure | ![]() |
The hydrochloride salt form is common for amino acid esters, enhancing stability and solubility compared to the free base.[3] The stereochemistry, (2S,5S), is a critical attribute that will influence its biological activity and interaction with other chiral molecules.
Predicted and Inferred Physicochemical Properties
Melting Point
The melting point of a crystalline solid is a crucial indicator of purity.[4][5][6][7] For a pure, crystalline organic compound, a sharp melting point range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting point range. Given that this compound is a hydrochloride salt of an organic base, it is expected to be a crystalline solid with a relatively high melting point, likely exceeding 150°C. The ionic character of the salt contributes to a stronger crystal lattice compared to the free base.
Experimental Protocol: Melting Point Determination
A standard capillary melting point apparatus can be used for this determination.
Caption: Workflow for Melting Point Determination.
Solubility
The hydrochloride salt form of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate is expected to confer aqueous solubility. Amino acid ester hydrochlorides are generally soluble in water and polar organic solvents like methanol and ethanol, while exhibiting lower solubility in nonpolar organic solvents.[3][8][9][10]
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The presence of the hydrochloride salt and the polar ester group should facilitate dissolution in water. |
| Methanol / Ethanol | Soluble | Polar protic solvents will effectively solvate the ionic and polar functional groups. |
| Dichloromethane | Sparingly Soluble | A moderately polar solvent that may partially dissolve the compound. |
| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the ionic salt. |
Experimental Protocol: Qualitative Solubility Assessment
This can be determined by adding a small, measured amount of the solid to a known volume of the solvent at a controlled temperature and observing for dissolution.
pKa (Acid Dissociation Constant)
The pKa value is critical for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets. The most relevant pKa for this molecule is that of the protonated secondary amine in the pyrrolidine ring. The pKa of a secondary amine hydrochloride is typically in the range of 9-11.[11][12][13][14]
Causality Behind Experimental Choices: Potentiometric titration is a reliable method for determining pKa as it directly measures the change in pH upon addition of a titrant.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation: Accurately weigh a sample of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride and dissolve it in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination via Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.[15][16][17][18][19]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons of the pyrrolidine ring. The diastereotopic nature of the methylene protons on the pyrrolidine ring may lead to complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring.
Authoritative Grounding: The chemical shifts and coupling constants observed in the NMR spectra are highly dependent on the stereochemistry of the molecule. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[21][22][23]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (secondary amine salt) | ~2400-2800 (broad) |
| C=O stretch (ester) | ~1730-1750 |
| C-O stretch (ester) | ~1000-1300 |
| C-H stretch (aromatic and aliphatic) | ~2850-3100 |
| C=C stretch (aromatic) | ~1450-1600 |
Experimental Protocol: FTIR Analysis
The spectrum can be obtained using a KBr pellet or as a thin film.[24]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[25][26][27][28][29]
-
Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak corresponding to the free base ([M+H]⁺) at m/z 206.12.
-
Isotopic Pattern: The presence of a chlorine atom from the hydrochloride is not typically observed in the molecular ion under ESI conditions, as the analysis is usually performed on the free base. If a technique that detects the entire salt were used, a characteristic M+2 peak with an intensity of approximately one-third of the M peak would be expected due to the natural abundance of the ³⁷Cl isotope.[25][26][27]
Chromatographic Analysis and Purity Assessment
Chromatographic methods are essential for assessing the purity of the compound, particularly its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
-
Reversed-Phase HPLC: This technique can be used to determine the chemical purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
-
Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase (CSP) is required.[30][31][32][33][34] Polysaccharide-based chiral columns are often effective for the separation of enantiomers of compounds with aromatic rings and polar functional groups.
Self-Validating System: The validation of a chiral HPLC method should include specificity, linearity, accuracy, precision, and limit of quantification for the undesired enantiomer, in accordance with regulatory guidelines.[35]
Caption: Workflow for Chiral HPLC Method Development and Validation.
Stability
The stability of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a critical parameter for its storage and handling. As a hydrochloride salt, it is expected to be more stable to degradation than the free base. However, potential degradation pathways include:
-
Hydrolysis of the ester: This can be accelerated by the presence of moisture and extremes of pH.
-
Racemization: Although likely to be stable under normal storage conditions, exposure to strong bases or high temperatures could potentially lead to epimerization at the C2 position.
Authoritative Grounding: Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines, which outline the conditions for stress testing (e.g., exposure to acid, base, oxidation, heat, and light) and long-term stability studies.[36][37]
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride. While direct experimental data for this specific intermediate is limited, a robust understanding of its characteristics can be achieved through the application of fundamental chemical principles and the study of structurally related molecules. The experimental protocols and analytical workflows described herein provide a solid foundation for researchers, scientists, and drug development professionals to effectively characterize this important chiral building block, ensuring its quality and appropriate application in the synthesis of novel therapeutic agents.
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